molecular formula C13H22N2O2 B6610985 tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2855959-98-5

tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B6610985
CAS No.: 2855959-98-5
M. Wt: 238.33 g/mol
InChI Key: HDKHLXSGQYBNOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: is a chemical compound with a complex structure that includes a bicyclic framework and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor and introduce the azetidine ring through a cyclization reaction. The tert-butyl group is then added to protect the amine functionality during the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reaction times to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The azetidine ring can be reduced to form simpler structures.

  • Substitution: : The tert-butyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized amines.

  • Reduction: : Reduced azetidine derivatives.

  • Substitution: : Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: : It may find applications in material science and as a precursor for advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system or process being studied.

Comparison with Similar Compounds

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: : Similar bicyclic structure but different functional groups.

  • Tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: : Similar core structure with variations in the substituents.

This compound .

Properties

IUPAC Name

tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKHLXSGQYBNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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